2-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ol

oxadiazole regioisomer lipophilicity log D metabolic stability

2-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ol (CAS 1782047-90-8) is a compact heterocyclic building block (C₆H₁₀N₂O₂, MW 142.16) comprising a 5-methyl-1,3,4-oxadiazole core directly attached to a tertiary alcohol (2-hydroxypropan-2-yl) group. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its favorable physicochemical profile—including lower lipophilicity and enhanced metabolic stability compared to its 1,2,4-oxadiazole regioisomer—and its utility as a bioisostere for ester, amide, and carbamate functionalities.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
Cat. No. B15072364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ol
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C(C)(C)O
InChIInChI=1S/C6H10N2O2/c1-4-7-8-5(10-4)6(2,3)9/h9H,1-3H3
InChIKeyILVCWGPHMHYZAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ol: A Sterically Hindered Tertiary Alcohol Oxadiazole Building Block for Fragment-Based and Neurodegenerative Drug Discovery


2-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ol (CAS 1782047-90-8) is a compact heterocyclic building block (C₆H₁₀N₂O₂, MW 142.16) comprising a 5-methyl-1,3,4-oxadiazole core directly attached to a tertiary alcohol (2-hydroxypropan-2-yl) group . The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its favorable physicochemical profile—including lower lipophilicity and enhanced metabolic stability compared to its 1,2,4-oxadiazole regioisomer—and its utility as a bioisostere for ester, amide, and carbamate functionalities . This specific compound has been identified as a key synthetic intermediate in patent-protected O-GlcNAcase (OGA) inhibitor programs targeting tau-mediated neurodegenerative disorders, including Alzheimer's disease and progressive supranuclear palsy . Unlike simpler oxadiazole-methanol analogs, the gem-dimethyl tertiary alcohol motif introduces steric hindrance and hydrogen-bonding capacity that can modulate metabolic stability and target binding, making strategic selection of this building block critical for medicinal chemistry campaigns .

Why 2-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ol Cannot Be Interchanged with Closest Analogs: Evidence of Regioisomeric and Substituent-Level Differentiation


The procurement value of 2-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-ol resides in the confluence of three structural features—the 1,3,4-oxadiazole regioisomer, the 5-methyl ring substitution, and the gem-dimethyl tertiary alcohol at the 2-position—each of which confers measurable physicochemical and pharmacological differentiation that generic substitution cannot replicate. The 1,3,4-oxadiazole scaffold exhibits an order-of-magnitude lower lipophilicity (log D) and superior metabolic stability compared to isomeric 1,2,4-oxadiazoles, as established by systematic matched-pair analysis of the AstraZeneca compound collection . Replacing the 5-methyl with a 5-amino group alters both hydrogen-bonding capacity and electronic properties, fundamentally changing reactivity and biological target engagement . Shifting the alcohol from a tertiary (propan-2-ol) to a primary (propan-1-ol) position rearranges the spatial orientation of the hydroxyl group, affecting downstream conjugation chemistry and steric interactions with biological targets . Critically, the patent literature demonstrates that specific 5-methyl-1,3,4-oxadiazol-2-yl building blocks—including those bearing the propan-2-ol motif—are integral to OGA inhibitor pharmacophores targeting Alzheimer's disease and tauopathies, and substituting even the alcohol substitution pattern can abrogate activity in these proprietary scaffolds .

Quantitative Selection Evidence for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ol: Regioisomer Log D, Patent Target Engagement, and Luminescent Quantum Yield Benchmarks


1,3,4- vs. 1,2,4-Oxadiazole Regioisomer Lipophilicity (log D): An Order-of-Magnitude Advantage for 1,3,4-Oxadiazole Scaffolds

In a systematic matched-pair analysis of the AstraZeneca compound collection, 1,3,4-oxadiazole regioisomers consistently displayed an order-of-magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts, alongside superior metabolic stability and reduced hERG inhibition . Since 2-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-ol is a 1,3,4-oxadiazole, it benefits from this intrinsic scaffold advantage. While no direct log D7.4 measurement has been published for this specific compound, computational prediction based on its structure (tertiary alcohol, MW 142, 2 H-bond donors, 4 H-bond acceptors, XLogP3 ~0.2) indicated a favorably low log D7.4 of approximately –0.5, consistent with the 1,3,4-oxadiazole scaffold trend .

oxadiazole regioisomer lipophilicity log D metabolic stability matched molecular pair bioisostere

Patent-Established Pharmacological Relevance: 5-Methyl-1,3,4-oxadiazol-2-yl Building Blocks as Essential Components of OGA Inhibitors for Tauopathies

U.S. Patent US 10,377,750 B2 (Eli Lilly and Company) explicitly claims compounds of Formula I incorporating the 5-methyl-1,3,4-oxadiazol-2-yl moiety as O-GlcNAcase (OGA) inhibitors for treating Alzheimer's disease, progressive supranuclear palsy, and tau-mediated neurodegenerative disorders . The patent specifically describes synthetic utilization of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole and 5-methyl-1,3,4-oxadiazol-2-yl intermediates bearing alcohol functionalities—including the propan-2-ol motif—for constructing the claimed pharmacophore . In a complementary patent application, the 5-methyl-1,3,4-oxadiazol-2-yl group is incorporated into benzofuran-based compounds targeting anxiety disorders, further evidencing the privileged status of this specific heterocyclic fragment in CNS drug discovery .

O-GlcNAcase inhibitor Alzheimer's disease tau-mediated neurodegeneration progressive supranuclear palsy OGA inhibitor

Luminescent Quantum Yield: 2-Aryl-5-methyl-1,3,4-oxadiazoles Demonstrate High Fluorescence Quantum Yields (φ 0.11–0.63) in Both Polar and Nonpolar Solvents

A structure–property study of 2-aryl-5-methyl-1,3,4-oxadiazoles demonstrated that these compounds luminesce with high quantum yields ranging from φ 0.11 to 0.63 in both polar and nonpolar solvents, with λₓₗ_max between 300–339 nm . Notably, the 5-methyl substituent is essential for this photophysical behavior; the presence of a 2-(2-hydroxyphenyl) substituent dramatically alters emission properties, restricting intense luminescence to highly polar DMSO (φ 0.15, λₓₗ_max 346 nm) unless chelated with Znᴵᴵ, which shifts emission to longer visible wavelengths (λₓₗ_max 413–419 nm, φ 0.36–0.55) . While 2-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-ol was not directly measured in this study, compounds bearing the 5-methyl-1,3,4-oxadiazole core—including those with 2-alkyl substitution—consistently exhibited strong luminescence, supporting the scaffold's inherent photophysical advantage .

oxadiazole fluorescence quantum yield luminescence organic light-emitting diode fluorescent probe

High-Value Application Scenarios for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ol Based on Quantitative Differentiation Evidence


Fragment-Based CNS Drug Discovery: OGA Inhibitor Lead Optimization for Alzheimer's Disease and Tauopathies

This building block is directly relevant to medicinal chemistry programs targeting O-GlcNAcase (OGA) inhibition for tau-mediated neurodegeneration. The 5-methyl-1,3,4-oxadiazol-2-yl moiety is a mandatory pharmacophoric element in Eli Lilly's patented OGA inhibitor series (US 10,377,750 B2) . The tertiary alcohol handle provides a synthetic diversification point for constructing the complete pharmacophore, while the 1,3,4-oxadiazole regioisomer ensures the low lipophilicity (log D advantage of ~1 log unit vs. 1,2,4-oxadiazole) required for CNS penetration and reduced hERG liability . Researchers should procure this specific building block rather than generic oxadiazole-methanol analogs because the gem-dimethyl group enhances metabolic stability at the alcohol position and the 5-methyl substitution is essential for OGA target engagement as demonstrated in the patent examples .

Fluorescent Probe and Material Science Development: Solvent-Independent Luminescent Oxadiazole Core

For researchers developing fluorescent sensors, organic light-emitting diodes (OLEDs), or luminescent metal–organic frameworks, the 5-methyl-1,3,4-oxadiazole scaffold provides robust quantum yields (φ up to 0.63) across both polar and nonpolar solvent environments without requiring metal chelation . The tertiary alcohol functionality of 2-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-ol offers a covalent anchoring point for conjugation to polymers, surfaces, or biomolecules, while the 5-methyl group maintains the photophysical integrity of the oxadiazole chromophore. This compound should be prioritized over 2-(hydroxyphenyl)-5-methyl-1,3,4-oxadiazole variants, whose luminescence is solvent-restricted (DMSO only, φ 0.15) unless zinc-chelated .

Bioisostere Fragment Library Construction: Systematic Matched-Pair Analysis of 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomers

Organizations building fragment-screening libraries for drug discovery should include 2-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-ol as a representative 1,3,4-oxadiazole building block to enable direct matched-pair comparisons with 1,2,4-oxadiazole analogs. The AstraZeneca systematic comparison demonstrated that 1,3,4-oxadiazole regioisomers exhibit an order-of-magnitude lower log D, improved aqueous solubility, and superior metabolic stability . By procuring this specific fragment—rather than the corresponding 1,2,4-oxadiazole isomer or a des-methyl analog—researchers can exploit the favorable physicochemical profile of the 1,3,4-oxadiazole scaffold while maintaining a synthetic handle (tertiary alcohol) suitable for fragment growing, merging, or linking strategies .

Anxiolytic Drug Discovery: Benzofuran-Based CNS Agents Incorporating the 5-Methyl-1,3,4-oxadiazol-2-yl Fragment

Patent application US 2019/0183874 A1 discloses (2S)-1-[4-(3,4-dichlorophenyl)piperidin-1-yl]-3-[2-(5-methyl-1,3,4-oxadiazol-2-yl)benzo[b]furan-4-yloxy]propan-2-ol as a therapeutic agent for anxiety disorders, wherein the 5-methyl-1,3,4-oxadiazol-2-yl group is directly attached to the benzofuran core . 2-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ol can serve as a strategically useful intermediate or reference standard in this chemical series, particularly for structure–activity relationship (SAR) studies exploring the oxadiazole substitution pattern. Substitution of this moiety with a 5-amino-1,3,4-oxadiazole analog would alter hydrogen-bonding networks and electronic properties, potentially abolishing anxiolytic activity, underscoring the need for precise procurement of the 5-methyl variant .

Quote Request

Request a Quote for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.